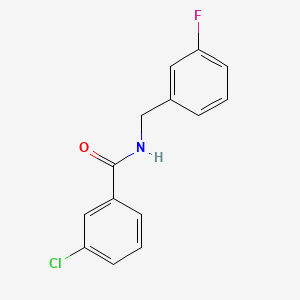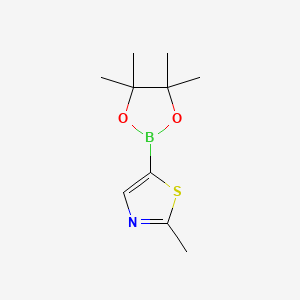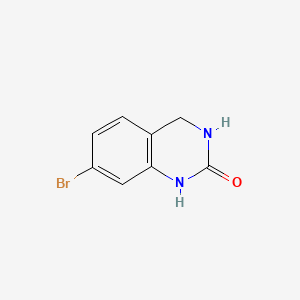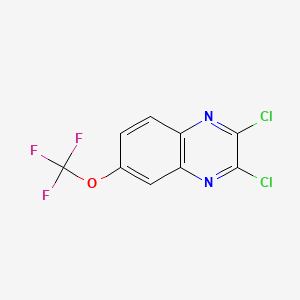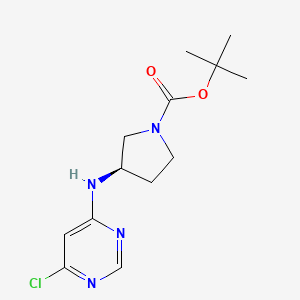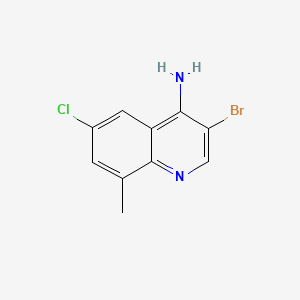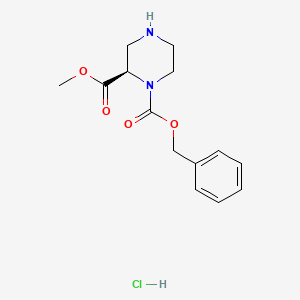
3-((Phenylsulfonyl)methylene)oxetane
Übersicht
Beschreibung
3-((Phenylsulfonyl)methylene)oxetane is an organic compound with the molecular formula C10H10O3S It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a phenylsulfonyl group attached to a methylene bridge
Wissenschaftliche Forschungsanwendungen
3-((Phenylsulfonyl)methylene)oxetane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Phenylsulfonyl)methylene)oxetane typically involves the reaction of (methylsulfonyl)benzene with an appropriate oxetane precursor. One common method involves the use of dry tetrahydrofuran (THF) as a solvent, with the reaction mixture being cooled to 0°C under an inert atmosphere of argon . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in sufficient quantities for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Phenylsulfonyl)methylene)oxetane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from the reactions of this compound include sulfone and sulfide derivatives, as well as various substituted oxetane compounds. These products can be further utilized in synthetic chemistry and material science applications.
Wirkmechanismus
The mechanism of action of 3-((Phenylsulfonyl)methylene)oxetane involves its interaction with molecular targets through its reactive functional groups. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The phenylsulfonyl group can participate in various chemical transformations, contributing to the compound’s overall reactivity and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((Phenylsulfonyl)methylene)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxetane ring.
3-((Phenylsulfonyl)methylene)cyclobutane: Contains a cyclobutane ring instead of an oxetane ring.
3-((Phenylsulfonyl)methylene)oxirane: Features an oxirane (epoxide) ring instead of an oxetane ring.
Uniqueness
3-((Phenylsulfonyl)methylene)oxetane is unique due to its four-membered oxetane ring, which imparts distinct chemical and physical properties. The strained ring system makes it more reactive compared to its larger ring analogs, allowing for a wider range of chemical transformations and applications.
Eigenschaften
IUPAC Name |
3-(benzenesulfonylmethylidene)oxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3S/c11-14(12,8-9-6-13-7-9)10-4-2-1-3-5-10/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHCTLRZIXTLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CS(=O)(=O)C2=CC=CC=C2)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
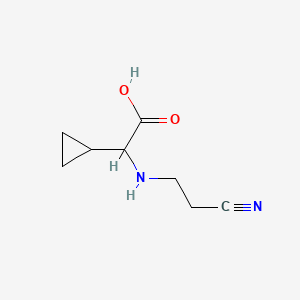

![[3,4'-Bipyridin]-5-amine](/img/structure/B567373.png)
